1-(4-Fluoro-2-(trifluoromethyl)benzyl)piperidin-3-ol
Description
1-(4-Fluoro-2-(trifluoromethyl)benzyl)piperidin-3-ol is a chemical compound that features a piperidine ring substituted with a benzyl group containing both fluoro and trifluoromethyl groups
Properties
IUPAC Name |
1-[[4-fluoro-2-(trifluoromethyl)phenyl]methyl]piperidin-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F4NO/c14-10-4-3-9(12(6-10)13(15,16)17)7-18-5-1-2-11(19)8-18/h3-4,6,11,19H,1-2,5,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDKQLWTZQJNHHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=C(C=C(C=C2)F)C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F4NO | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.26 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4-Fluoro-2-(trifluoromethyl)benzyl)piperidin-3-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoro-2-(trifluoromethyl)benzyl bromide and piperidin-3-ol.
Nucleophilic Substitution: The benzyl bromide undergoes nucleophilic substitution with piperidin-3-ol in the presence of a base like potassium carbonate (K2CO3) in an aprotic solvent such as dimethylformamide (DMF).
Purification: The reaction mixture is then purified using techniques like column chromatography to isolate the desired product.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems to enhance yield and efficiency.
Chemical Reactions Analysis
1-(4-Fluoro-2-(trifluoromethyl)benzyl)piperidin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the piperidine ring can be oxidized to form a ketone using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to remove the hydroxyl group, forming a fully saturated piperidine ring.
Substitution: The fluoro and trifluoromethyl groups on the benzyl ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, and various solvents depending on the desired transformation. Major products formed from these reactions include ketones, fully saturated piperidines, and various substituted benzyl derivatives.
Scientific Research Applications
1-(4-Fluoro-2-(trifluoromethyl)benzyl)piperidin-3-ol has several scientific research applications:
Pharmaceuticals: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting neurological disorders due to its piperidine core.
Materials Science: Its fluorinated benzyl group imparts unique properties such as increased hydrophobicity and thermal stability, making it useful in the development of advanced materials.
Chemical Biology: The compound can be used as a probe in studying biological systems, particularly in understanding the interactions of fluorinated compounds with biological targets.
Mechanism of Action
The mechanism by which 1-(4-Fluoro-2-(trifluoromethyl)benzyl)piperidin-3-ol exerts its effects is largely dependent on its interaction with molecular targets. The piperidine ring can interact with various receptors in the nervous system, potentially modulating neurotransmitter activity. The fluoro and trifluoromethyl groups can enhance binding affinity and selectivity towards specific targets, influencing the compound’s overall biological activity.
Comparison with Similar Compounds
1-(4-Fluoro-2-(trifluoromethyl)benzyl)piperidin-3-ol can be compared with other similar compounds such as:
4-Fluoro-2-(trifluoromethyl)benzyl bromide: This compound is a precursor in the synthesis of the target molecule and shares similar structural features.
Piperidin-3-ol: The core structure of the target compound, which can be functionalized to produce various derivatives.
Other Fluorinated Benzyl Derivatives: Compounds with similar benzyl groups but different substituents, which can provide insights into the effects of fluorination on chemical and biological properties.
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